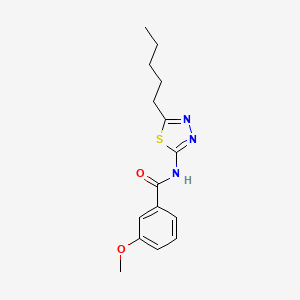![molecular formula C19H17NO4 B12489796 6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489796.png)
6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group at the 6-position, a methoxyphenyl carbonyl group at the 3-position, and a quinolin-4-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Methoxyphenyl Carbonyl Group: The methoxyphenyl carbonyl group can be attached via a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline-4,6-dione derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Display different tautomeric forms and have significant biological importance.
Ciprofloxacin: A quinolone antibiotic with substantial antimicrobial activity.
Uniqueness
6-ethoxy-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
6-ethoxy-3-(3-methoxybenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C19H17NO4/c1-3-24-14-7-8-17-15(10-14)19(22)16(11-20-17)18(21)12-5-4-6-13(9-12)23-2/h4-11H,3H2,1-2H3,(H,20,22) |
Clave InChI |
RMYZPAICRJTEEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12489717.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12489729.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12489732.png)
![2-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489738.png)

![4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12489753.png)
![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide](/img/structure/B12489758.png)
![2-({3-[(Thiophen-2-ylmethyl)amino]propyl}amino)ethanol](/img/structure/B12489767.png)
![N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B12489773.png)
![2-Oxo-2-phenylethyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12489777.png)
![1-[(2S)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocin-11-yl]ethanone](/img/structure/B12489787.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489790.png)
